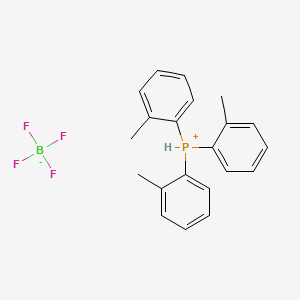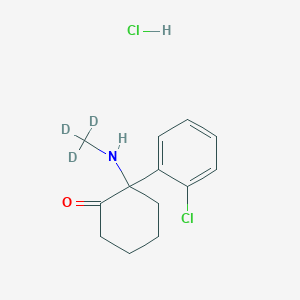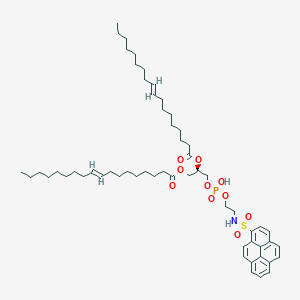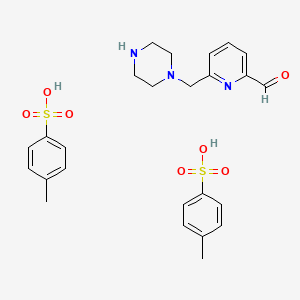
Pyracarbolid, PESTANAL(R), analytical standard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyracarbolid, PESTANAL®, analytical standard is an anilide compound with the empirical formula C13H15NO2 and a molecular weight of 217.26 g/mol . It is primarily used as a systemic foliar fungicide effective against coffee rust . This compound is also utilized as an analytical reference standard for the quantification of analytes in various samples using liquid chromatography and gas chromatography coupled to tandem mass spectrometry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyracarbolid involves the reaction of aniline with a suitable carboxylic acid derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the anilide bond. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of Pyracarbolid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the final product meets the required analytical standards.
Análisis De Reacciones Químicas
Types of Reactions
Pyracarbolid undergoes various chemical reactions, including:
Oxidation: Pyracarbolid can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Pyracarbolid can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Pyracarbolid. Substitution reactions result in the formation of substituted anilide compounds.
Aplicaciones Científicas De Investigación
Pyracarbolid has a wide range of scientific research applications, including:
Chemistry: Used as an analytical reference standard for quantifying analytes in samples using chromatography techniques.
Biology: Employed in studies related to its fungicidal properties and its effects on various biological systems.
Medicine: Investigated for its potential therapeutic applications due to its chemical properties.
Industry: Utilized in agricultural research for its effectiveness against coffee rust and other plant diseases.
Mecanismo De Acción
The mechanism of action of Pyracarbolid involves its interaction with specific molecular targets in the fungal cells. It inhibits the growth and reproduction of the fungi by interfering with essential biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Pyracarbolid is unique due to its specific chemical structure and fungicidal properties. Similar compounds include:
Penthiopyrad: Another fungicide with a different chemical structure but similar applications.
Pyribencarb: A fungicide used in agriculture with comparable properties.
Dimethomorph: A fungicide with a different mode of action but used for similar purposes.
These compounds share some similarities in their applications but differ in their chemical structures and specific mechanisms of action.
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
6-methyl-N-phenyl-3,4-dihydro-2H-pyran-4-carboxamide |
InChI |
InChI=1S/C13H15NO2/c1-10-9-11(7-8-16-10)13(15)14-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,14,15) |
Clave InChI |
RVUAOAREEJAWAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CCO1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12055969.png)

![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)

![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)



![(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12056008.png)

![Phenanthrene-[U-13C]](/img/structure/B12056026.png)



